1-(Chloromethyl)-3-fluoro-2-methylbenzene
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Overview
Description
1-(Chloromethyl)-3-fluoro-2-methylbenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-fluoro-2-methylbenzene using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction typically occurs under acidic conditions and at controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve safety. The use of environmentally friendly catalysts and solvents is also emphasized to minimize hazardous by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzene derivatives.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-3-fluoro-2-methylbenzene has diverse applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-fluoro-2-methylbenzene depends on its chemical reactivity. The chloromethyl group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce functional groups into aromatic systems. The fluorine atom enhances the compound’s stability and influences its electronic properties, making it a valuable building block in the design of bioactive molecules .
Comparison with Similar Compounds
- 1-(Chloromethyl)-2-fluorobenzene
- 1-(Chloromethyl)-4-fluorobenzene
- 1-(Chloromethyl)-3-methylbenzene
Uniqueness: 1-(Chloromethyl)-3-fluoro-2-methylbenzene is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and making it a versatile intermediate in organic synthesis. Compared to other chloromethyl-substituted aromatic compounds, the presence of the fluorine atom enhances its stability and reactivity, providing unique advantages in various applications .
Properties
IUPAC Name |
1-(chloromethyl)-3-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMWNEYJOCWBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340984-89-6 |
Source
|
Record name | 1-(chloromethyl)-3-fluoro-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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